molecular formula C13H19NO2 B15292221 Tert-butyl 3-amino-2,6-dimethylbenzoate

Tert-butyl 3-amino-2,6-dimethylbenzoate

Cat. No.: B15292221
M. Wt: 221.29 g/mol
InChI Key: JTEJXSUMBLPZBZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group and an amino group at the 3-position, along with two methyl groups at the 2- and 6-positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,6-dimethylbenzoate typically involves the esterification of 3-amino-2,6-dimethylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2,6-dimethylbenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-2,6-dimethylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,6-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    Tert-butyl 3-aminobenzoate: Similar structure but lacks the methyl groups at the 2- and 6-positions.

    Tert-butyl 4-aminobenzoate: Amino group at the 4-position instead of the 3-position.

    Methyl 3-amino-2,6-dimethylbenzoate: Methyl ester instead of tert-butyl ester.

Uniqueness: Tert-butyl 3-amino-2,6-dimethylbenzoate is unique due to the presence of both tert-butyl ester and amino groups, along with the specific positioning of the methyl groups. This combination of functional groups and structural features imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-amino-2,6-dimethylbenzoate

InChI

InChI=1S/C13H19NO2/c1-8-6-7-10(14)9(2)11(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3

InChI Key

JTEJXSUMBLPZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)OC(C)(C)C

Origin of Product

United States

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